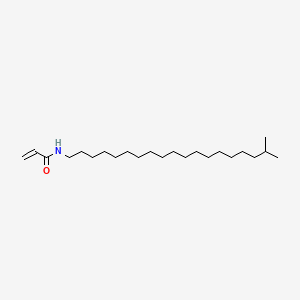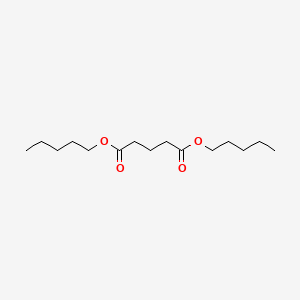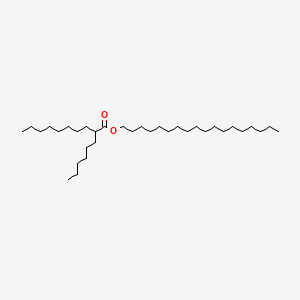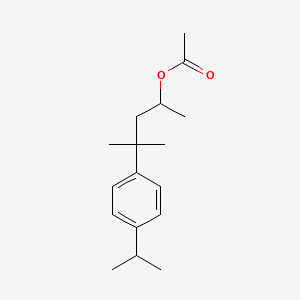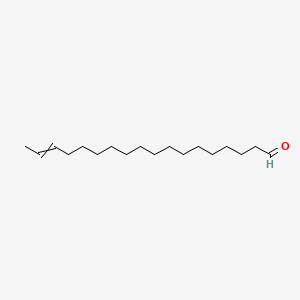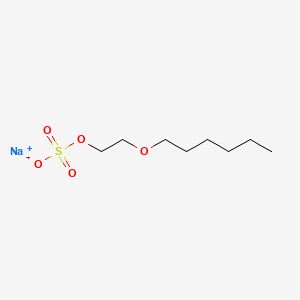
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine is a nitrogen-containing heterocyclic compound It features a pyridine ring fused with a triazine ring, and is characterized by three methyl groups attached at the 3rd, 5th, and 7th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of catalysts and solvents is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of protein kinases or modulation of signaling pathways critical for cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido(3,4-e)(1,2,4)triazine: Lacks the methyl groups present in 3,5,7-Trimethyl-pyrido(3,4-e)(1,2,4)triazine.
3,5-Dimethyl-pyrido(3,4-e)(1,2,4)triazine: Contains only two methyl groups.
7-Methyl-pyrido(3,4-e)(1,2,4)triazine: Contains a single methyl group.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
121845-77-0 |
|---|---|
Formule moléculaire |
C9H10N4 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3,5,7-trimethylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-5-4-8-9(6(2)10-5)11-7(3)12-13-8/h4H,1-3H3 |
Clé InChI |
KXWNZAPDGLNRKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

